molecular formula C6H12Cl2N4 B1449709 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride CAS No. 1706440-13-2

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride

Cat. No.: B1449709
CAS No.: 1706440-13-2
M. Wt: 211.09 g/mol
InChI Key: WKVHEAOOFVVASV-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a fused pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is unique due to its specific ring fusion and the presence of the amino group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H3,7,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVHEAOOFVVASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
Reactant of Route 2
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
Reactant of Route 3
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
Reactant of Route 4
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
Reactant of Route 6
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride

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